Petromyzonol

Overview

Description

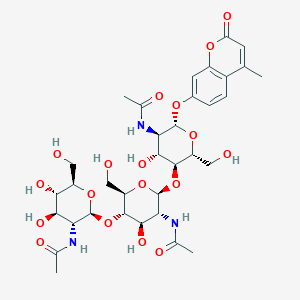

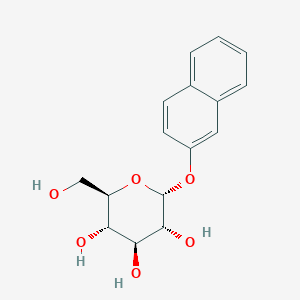

Petromyzonol is a tetrahydroxy stearol produced by the bile of sea lamprey larvae from the bile acid precursor acetylcholic acid. It is a significant component of the migratory pheromone used by sea lampreys to locate suitable spawning sites. This compound sulfate acts as a pheromone and oviposition chemical attractant .

Mechanism of Action

Target of Action

Petromyzonol, also known as 5α-Petromyzonol, is a tetrahydroxy stearol . It is primarily produced by the bile of sea lamprey larvae from the bile acid precursor acetylcholic acid . The primary targets of this compound are the olfactory chemoreceptors of adult sea lampreys .

Mode of Action

This compound sulfate, a derivative of this compound, acts as a pheromone and oviposition chemical attractant . It interacts with the olfactory chemoreceptors of adult sea lampreys, triggering a response that leads them to locate spawning streams .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions. There is an 8000-fold increase in transcription of cyp7a1, a three-fold increase in transcription of cyp27a1, and a six-fold increase in transcription of cyp8b1 in the liver of mature male sea lamprey over immature male adults . This suggests a significant upregulation of the biochemical pathways involved in the production of this compound upon sexual maturation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique. It is synthesized in the liver of sea lamprey larvae and then secreted into the water through the gills of sexually mature males . The compound is then detected by the olfactory chemoreceptors of adult sea lampreys in the water .

Result of Action

The release of this compound sulfate into the water acts as a signal for adult sea lampreys, guiding them to suitable spawning streams . This plays a crucial role in the reproductive cycle of the sea lamprey, influencing the location and timing of spawning .

Action Environment

The action of this compound is heavily influenced by environmental factors. The concentration of this compound in the water can affect the strength of the signal received by the adult sea lampreys . Furthermore, factors such as water temperature and flow rate could potentially impact the distribution and detection of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Petromyzonol interacts with various biomolecules, primarily functioning as a component of the migratory pheromone in lampreys . It is suggested that this compound sulfate (PS) is predominantly excreted by lamprey ammocetes . The nature of these interactions is largely biochemical, involving the release and detection of this compound in water .

Cellular Effects

The effects of this compound at the cellular level are primarily related to its role as a pheromone. It influences cell function by acting as a signal molecule, guiding adult lampreys to suitable spawning streams

Molecular Mechanism

The molecular mechanism of this compound involves its release into the water where it can be detected by adult lampreys

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its release into the water as a component of the migratory pheromone in lampreys

Preparation Methods

Petromyzonol is synthesized in the liver of sea lamprey larvae. The biosynthesis involves the conversion of bile acid precursors, such as acetylcholic acid, into this compound through a series of enzymatic reactions. The key enzyme involved in this process is this compound sulfotransferase, which catalyzes the sulfation of this compound . The reaction conditions typically include a pH of 8.0, a temperature of 22°C, and the presence of cofactors such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS) .

Chemical Reactions Analysis

Petromyzonol undergoes various chemical reactions, including sulfation, oxidation, and reduction. The sulfation reaction, catalyzed by this compound sulfotransferase, results in the formation of this compound sulfate . Oxidation reactions can convert this compound into 3-keto-petromyzonol, a more potent chemoattractant . Common reagents used in these reactions include PAPS for sulfation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are this compound sulfate and 3-keto-petromyzonol .

Scientific Research Applications

Petromyzonol and its derivatives have several scientific research applications. In chemistry, they are used as model compounds to study the biosynthesis and metabolism of bile acids. In biology, this compound sulfate is studied for its role as a pheromone in sea lampreys, providing insights into the mechanisms of chemical communication in aquatic organisms . In medicine, this compound sulfate is investigated for its potential use as a biomarker for monitoring lamprey populations and as a tool for controlling invasive lamprey species . In industry, this compound and its derivatives are used in the development of analytical methods for detecting and quantifying bile acids in environmental samples .

Comparison with Similar Compounds

Petromyzonol is unique among bile alcohol derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include allocholic acid and 3-keto-petromyzonol, which also serve as components of the lamprey pheromone mixture . Allocholic acid is a precursor to this compound and is involved in the biosynthesis of bile acids . 3-keto-petromyzonol is a more potent chemoattractant compared to this compound . The uniqueness of this compound lies in its specific sulfation and its role in the migratory and reproductive behaviors of sea lampreys .

Properties

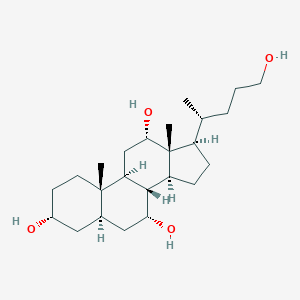

IUPAC Name |

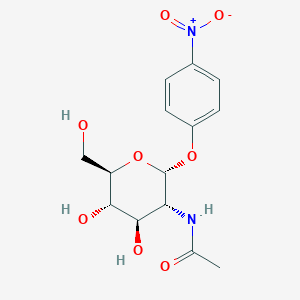

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is petromyzonol and what is its primary function?

A1: this compound is a bile alcohol primarily found in lampreys, a group of ancient jawless fish. It is most notably recognized for its role as a key component in the pheromone communication system of lampreys, particularly the sea lamprey [, , ].

Q2: How does this compound act as a pheromone?

A2: this compound itself is not the primary active pheromone. It is typically found as a sulfate ester, this compound sulfate (PZS). Larval lampreys release PZS into the water, which attracts migratory adults back to streams for spawning [, , ].

Q3: Are there other forms of this compound with pheromonal activity?

A3: Yes, another important derivative is 3-keto this compound sulfate (3kPZS). This compound is a major component of the sex pheromone released by male sea lampreys to attract ovulating females [, , , , ].

Q4: How do lampreys detect this compound sulfate and its derivatives?

A4: Lampreys possess a highly sensitive olfactory system capable of detecting extremely low concentrations of PZS and 3kPZS in the water. Electro-olfactogram (EOG) recordings show that these compounds elicit strong responses from the olfactory epithelium of lampreys [, , ].

Q5: What are the downstream effects of this compound sulfate and 3kPZS on lamprey behavior?

A5: PZS guides migratory adults towards spawning streams [, , ], while 3kPZS induces search and preference behaviors in ovulating females, guiding them towards males ready for spawning [, , ].

Q6: Does this compound sulfate interact with other compounds to elicit behavioral responses?

A6: Research suggests that PZS can act as a pheromone antagonist, modulating the attractiveness of 3kPZS. This interaction allows female lampreys to discriminate between larval odors and the male sex pheromone, preventing them from being misled towards larval habitats during mate search [, ].

Q7: Are there any observed effects of this compound derivatives on the lamprey nervous system?

A7: Yes, exposure to 3kPZS has been linked to changes in neurotransmitter levels within the lamprey brain. Studies suggest that 3kPZS can modulate serotonin (5-HT) concentrations in a sex- and brain region-dependent manner, potentially influencing behavioral responses [].

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C24H44O4 and a molecular weight of 396.62 g/mol.

Q9: How is this compound sulfate (PZS) structurally different from this compound?

A9: PZS is a sulfate ester of this compound, meaning a sulfate group (SO3) is attached to the this compound molecule. This modification significantly impacts its water solubility and pheromonal activity.

Q10: How are this compound and its derivatives typically identified and quantified?

A10: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to identify and quantify this compound and its sulfated derivatives in biological samples and water [, , , ].

Q11: What other analytical techniques are employed in this compound research?

A11: Electro-olfactogram (EOG) recording is used to measure the olfactory sensitivity of lampreys to this compound derivatives, providing insights into their pheromonal potency and the specificity of olfactory receptors [, , , , ].

Q12: What are the potential applications of this compound research?

A12: Understanding the pheromone communication system of lampreys, particularly the invasive sea lamprey, has significant implications for their control and management. Synthetic pheromones could be utilized to manipulate lamprey behavior, potentially disrupting spawning, improving trapping efficiency, or guiding them away from sensitive habitats [, , , ].

Q13: What are some challenges associated with developing pheromone-based control strategies for lampreys?

A13: Challenges include synthesizing sufficient quantities of pheromone components, understanding the long-term effects of pheromone application in the environment, and ensuring the target specificity of the pheromones to minimize impacts on non-target species [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.